7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a benzothiazole moiety, and a piperazine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran and benzothiazole cores, followed by the introduction of the piperazine ring. The general synthetic route can be summarized as follows:
Formation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Formation of Benzothiazole Core: The benzothiazole moiety is typically synthesized through a condensation reaction between a 2-aminothiophenol and a carboxylic acid derivative.
Introduction of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with 1-methylpiperazine under basic conditions.
Final Coupling: The final step involves coupling the benzofuran and benzothiazole intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.
Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a benzothiazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Hydroxyl derivatives of the compound.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Preliminary studies suggest it may have activity against certain types of cancer and infectious diseases.
Industry
In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide: A potent Bruton’s tyrosine kinase inhibitor.
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: A selective anaplastic lymphoma kinase (ALK) inhibitor.
Uniqueness
The uniqueness of 7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide lies in its combination of a benzofuran core, a benzothiazole moiety, and a piperazine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-25-8-10-26(11-9-25)22-24-16-7-6-15(13-19(16)30-22)23-21(27)18-12-14-4-3-5-17(28-2)20(14)29-18/h3-7,12-13H,8-11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVICSBAJZIMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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